molecular formula C17H27N7O2 B5230039 1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]triazole-4-carboxamide

1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]triazole-4-carboxamide

Cat. No.: B5230039
M. Wt: 361.4 g/mol
InChI Key: HVKJODSXJJTOHW-UHFFFAOYSA-N
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Description

1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the diethylamino group: This step involves the reaction of the intermediate with diethylamine under suitable conditions.

    Attachment of the pyrazole moiety: This can be done through a coupling reaction with the corresponding pyrazole derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific reaction temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]triazole-4-carboxamide can be compared with other similar compounds, such as:

    Other triazole derivatives: These compounds share the triazole ring structure but may have different substituents, leading to variations in their biological activities and applications.

    Pyrazole derivatives: These compounds contain the pyrazole ring and may have similar or different substituents, affecting their properties and uses.

Properties

IUPAC Name

1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7O2/c1-6-22(7-2)16(25)11-23-10-15(19-21-23)17(26)18-9-14-12(4)20-24(8-3)13(14)5/h10H,6-9,11H2,1-5H3,(H,18,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKJODSXJJTOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC(=O)C2=CN(N=N2)CC(=O)N(CC)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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